molecular formula C12H8O3 B12521647 2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde CAS No. 820986-28-5

2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde

Cat. No.: B12521647
CAS No.: 820986-28-5
M. Wt: 200.19 g/mol
InChI Key: XWGHFIAFKVRGSM-UHFFFAOYSA-N
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Description

2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde is a heterocyclic compound that belongs to the pyran family It is characterized by a pyran ring fused with a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde typically involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions. Common catalysts include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . The reaction is often carried out in a one-pot multicomponent reaction, which simplifies the process and increases efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 2-Oxo-3-phenyl-2H-pyran-4-carboxylic acid.

    Reduction: 2-Oxo-3-phenyl-2H-pyran-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-phenyl-2H-pyran-4-carbaldehyde is unique due to its combination of a pyran ring, phenyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

820986-28-5

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

2-oxo-3-phenylpyran-4-carbaldehyde

InChI

InChI=1S/C12H8O3/c13-8-10-6-7-15-12(14)11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

XWGHFIAFKVRGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=COC2=O)C=O

Origin of Product

United States

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